
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTBD belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also some limitations to the use of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in cancer treatment. Another area of interest is the development of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide as a potential antimicrobial agent. Studies are needed to determine the spectrum of activity of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide against different types of microorganisms and to evaluate its safety and efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify potential molecular targets for the compound.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(m-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base, followed by the addition of butanoyl chloride. The reaction yields a white crystalline powder with a melting point of 132-134°C.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In vitro studies have shown that N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Furthermore, N-(2-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-7-5-8-15(13-14)20-22-19(26-23-20)12-6-11-18(24)21-16-9-3-4-10-17(16)25-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDNJJAUVSFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

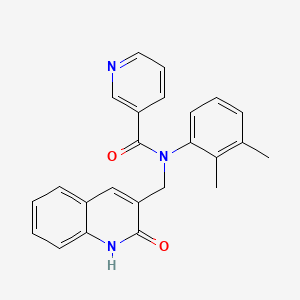
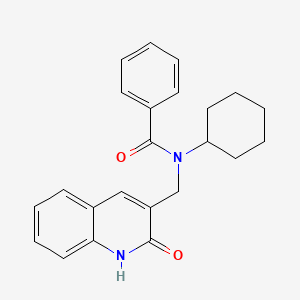

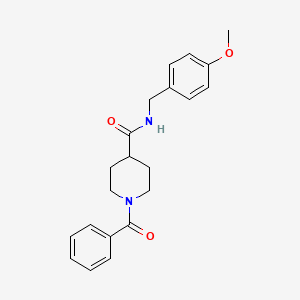
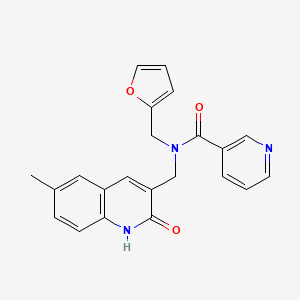
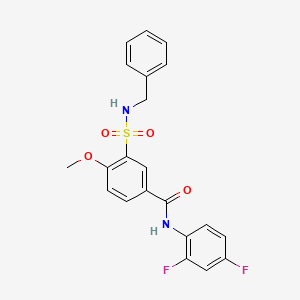
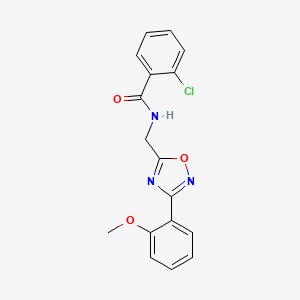

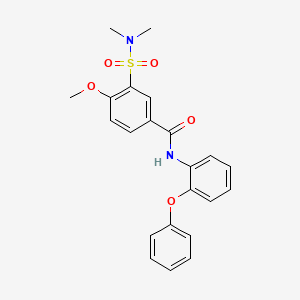
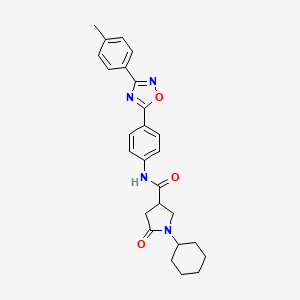

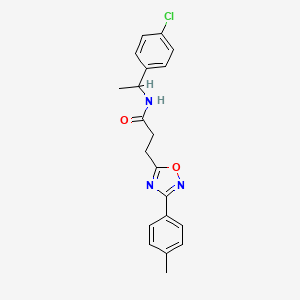
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)
